molecular formula C9H12IN3O B13675204 5-Iodo-3-morpholinopyridin-2-amine

5-Iodo-3-morpholinopyridin-2-amine

Cat. No.: B13675204
M. Wt: 305.12 g/mol
InChI Key: QEEUCNSEDRUHNP-UHFFFAOYSA-N
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Description

5-Iodo-3-morpholinopyridin-2-amine: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an iodine atom at the 5th position, a morpholine ring at the 3rd position, and an amine group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-3-morpholinopyridin-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2-aminopyridine as the starting material.

    Iodination: The 5th position of the pyridine ring is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Morpholine Introduction: The morpholine ring is introduced at the 3rd position through a nucleophilic substitution reaction. This can be achieved by reacting the iodinated pyridine with morpholine in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, resulting in the formation of 3-morpholinopyridin-2-amine.

    Substitution: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or primary amines in the presence of a base.

Major Products:

    Oxidation: Nitroso or nitro derivatives of 5-Iodo-3-morpholinopyridin-2-amine.

    Reduction: 3-Morpholinopyridin-2-amine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed cross-coupling reactions.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or conductivity.

Biology and Medicine:

    Drug Development: 5-Iodo-3-morpholinopyridin-2-amine can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: The compound can be used as a probe in biological studies to investigate the function of specific proteins or pathways.

Industry:

    Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of 5-Iodo-3-morpholinopyridin-2-amine depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. The iodine atom and morpholine ring can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

    5-Bromo-3-iodopyridin-2-amine: Similar structure but with a bromine atom instead of a morpholine ring.

    5-Bromo-2-morpholinopyridin-3-amine: Similar structure but with bromine instead of iodine.

Uniqueness:

    Iodine Atom: The presence of the iodine atom at the 5th position can significantly influence the compound’s reactivity and biological activity.

    Morpholine Ring: The morpholine ring can enhance the compound’s solubility and binding affinity towards specific targets.

Properties

Molecular Formula

C9H12IN3O

Molecular Weight

305.12 g/mol

IUPAC Name

5-iodo-3-morpholin-4-ylpyridin-2-amine

InChI

InChI=1S/C9H12IN3O/c10-7-5-8(9(11)12-6-7)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12)

InChI Key

QEEUCNSEDRUHNP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(N=CC(=C2)I)N

Origin of Product

United States

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